molecular formula C12H24ClNO2S B1473410 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864062-84-9

2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No. B1473410
M. Wt: 281.84 g/mol
InChI Key: AMNYEKCHHSUWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO2S and a molecular weight of 281.84 g/mol . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” consists of 12 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 281.84 g/mol .

Scientific Research Applications

Neurobiology and Pharmacology

Piperidine derivatives, including phencyclidine analogs, have been studied for their complex pharmacological actions, affecting sensory inputs and reactivity of the central nervous system at various levels, including the spinal cord, brainstem, diencephalic, and cerebral cortical levels. These studies emphasize the unique spectrum of pharmacological activity these compounds possess, which could provide insights into their potential applications in neuroscience and pharmacology research (Domino, 1964).

Medicinal Chemistry

Research on piperazine and its analogs highlights their medicinal importance, particularly in the development of anti-mycobacterial agents. Piperazine, as a core structure, supports the design and synthesis of potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This illustrates the role of piperidine and piperazine derivatives in addressing global health challenges by aiding in the development of new anti-mycobacterial agents (Girase et al., 2020).

Organic Synthesis

Research into cyclic compounds containing aminobenzenesulfonamide provides insights into the synthesis and characterization of novel structures, including those containing piperidine derivatives. These findings demonstrate the versatility of such compounds in organic synthesis, potentially contributing to the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).

Drug Metabolism and Pharmacokinetics

The extensive metabolism of arylpiperazine derivatives, through processes such as CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, underscores the importance of understanding the pharmacokinetics and drug interactions of piperidine derivatives. This knowledge is crucial for the clinical application of these compounds, especially in the treatment of depression, psychosis, or anxiety (Caccia, 2007).

Future Directions

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in many classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYEKCHHSUWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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